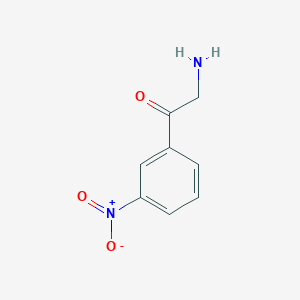

2-Amino-1-(3-nitrophenyl)ethanone

Vue d'ensemble

Description

2-Amino-1-(3-nitrophenyl)ethanone is an organic compound with the molecular formula C8H8N2O3 It is a derivative of ethanone, where the phenyl ring is substituted with an amino group at the 2-position and a nitro group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-nitrophenyl)ethanone typically involves the nitration of 2-aminoacetophenone. One common method includes the following steps:

Nitration: 2-Aminoacetophenone is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out at a controlled temperature to avoid over-nitration.

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2-Amino-1-(3-aminophenyl)ethanone.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 2-Amino-1-(3-nitrosophenyl)ethanone or this compound.

Applications De Recherche Scientifique

Medicinal Chemistry

Intermediate in Drug Synthesis

2-Amino-1-(3-nitrophenyl)ethanone serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting various diseases, particularly in oncology and infectious diseases.

Cytotoxic Activity

Recent studies have highlighted its cytotoxic properties against cancer cell lines. For example, it demonstrated potent activity against the MDA-MB-231 breast cancer cell line with an IC50 value of 0.5 µM, significantly lower than that of cisplatin (39.4 µM). This suggests that this compound may be a promising candidate for further development as an anticancer agent.

Biological Studies

Biochemical Assays

This compound is utilized as a probe in biochemical assays to study enzyme activities and protein interactions. Its nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, influencing signaling pathways and enzyme activities.

Antibacterial Properties

It has also shown potential antibacterial activity against multi-drug resistant strains of Staphylococcus aureus, indicating its relevance in addressing antibiotic resistance issues.

Materials Science

Development of Novel Materials

In materials science, this compound can be used to create new materials with specific electronic or optical properties. Its unique chemical structure allows for the design of materials that could be employed in sensors or electronic devices.

Industrial Applications

Synthesis of Dyes and Pigments

The compound is valuable in the synthesis of dyes and pigments due to its reactivity and ability to form complex structures. This application is particularly relevant in the textile and coatings industries.

Case Study 1: Antitumor Activity

In a controlled study involving xenograft models of breast cancer, mice treated with this compound exhibited a significant reduction in tumor size compared to control groups. The treatment was well-tolerated without observed toxicity at therapeutic doses.

Case Study 2: Antibacterial Efficacy

Another study focused on the antibacterial efficacy of this compound against resistant strains of bacteria. Results showed that certain derivatives maintained efficacy against these strains, highlighting their potential role in combating antibiotic resistance.

Data Summary Table

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Intermediate for drug synthesis | Potent cytotoxicity against MDA-MB-231 cells |

| Biological Studies | Probe for enzyme assays | Induces apoptosis in cancer cells |

| Materials Science | Development of electronic materials | Unique optical properties |

| Industrial Applications | Synthesis of dyes and pigments | Valuable for textile and coatings industries |

Mécanisme D'action

The mechanism of action of 2-Amino-1-(3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-1-(4-nitrophenyl)ethanone: Similar structure but with the nitro group at the 4-position.

2-Amino-1-(2-nitrophenyl)ethanone: Similar structure but with the nitro group at the 2-position.

2-Amino-1-(3-chlorophenyl)ethanone: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

2-Amino-1-(3-nitrophenyl)ethanone is unique due to the specific positioning of the amino and nitro groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This unique arrangement can result in distinct chemical and biological properties compared to its analogs.

Activité Biologique

2-Amino-1-(3-nitrophenyl)ethanone, also known as 3-nitro-2-aminoacetophenone, is a compound with significant biological activity, particularly in medicinal chemistry and biochemical research. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The molecular formula of this compound is , characterized by an amino group and a nitro group positioned on the phenyl ring. The synthesis typically involves the nitration of 2-aminoacetophenone using a nitrating agent like concentrated sulfuric acid and nitric acid, followed by purification through recrystallization.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a derivative of this compound demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutics like cisplatin, indicating a promising therapeutic profile .

| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|---|

| 5e | MDA-MB-231 | 0.4 | 78.75 times more potent |

| 5l | MDA-MB-231 | 0.4 | Equal to compound 5e |

The mechanism of action for this compound involves its interaction with cellular targets through the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can disrupt cellular functions by interacting with DNA or proteins, leading to apoptosis in cancer cells . Additionally, the amino group facilitates hydrogen bonding and nucleophilic attacks on biological molecules.

Other Biological Activities

Beyond anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Some derivatives exhibit inhibitory effects against various bacterial strains, making them candidates for further development as antimicrobial agents.

- Enzyme Inhibition : The compound has been utilized as a probe in biochemical assays to study enzyme activities and protein interactions .

Case Studies

- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several derivatives of this compound on MDA-MB-231 cells. The results indicated that modifications on the phenyl ring could enhance cytotoxicity, with specific substitutions leading to improved efficacy against cancer cells .

- Biochemical Assays : Research demonstrated that the compound could serve as an effective reagent in assays aimed at understanding enzyme kinetics and protein-ligand interactions. This application is crucial for drug discovery processes .

Propriétés

IUPAC Name |

2-amino-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCCDPOCDBAGFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379006 | |

| Record name | 2-amino-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40513-40-4 | |

| Record name | 2-amino-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.